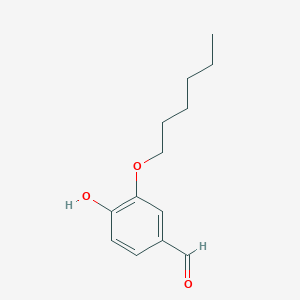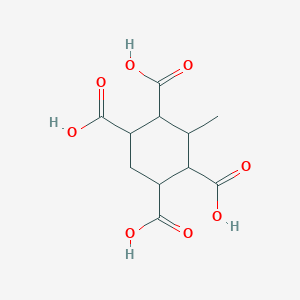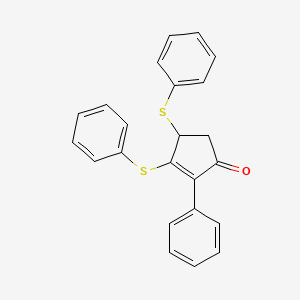silane CAS No. 875928-46-4](/img/structure/B15170494.png)
[9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is an organosilicon compound that features a fluorenyl group substituted with two 2-methylbutyl groups and a prop-2-en-1-yl group, along with a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane typically involves multiple steps, starting from commercially available fluorenone derivatives. The key steps include:
Alkylation: Introduction of 2-methylbutyl groups to the fluorenone core.
Allylation: Addition of the prop-2-en-1-yl group.
Silylation: Incorporation of the trimethylsilyl group using reagents such as trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorenyl core or the substituents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups to the fluorenyl core.
科学的研究の応用
Chemistry
In chemistry, 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and ability to undergo various chemical modifications.
作用機序
The mechanism of action of 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is primarily based on its ability to participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical modifications introduced.
類似化合物との比較
Similar Compounds
Allylamine: An unsaturated amine with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: An aliphatic amine used in organic synthesis and as a building block for more complex molecules.
Uniqueness
What sets 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane apart is its combination of a fluorenyl core with multiple functional groups, providing a versatile platform for chemical modifications and applications in various fields.
特性
CAS番号 |
875928-46-4 |
|---|---|
分子式 |
C29H42Si |
分子量 |
418.7 g/mol |
IUPAC名 |
[9,9-bis(2-methylbutyl)-7-prop-2-enylfluoren-2-yl]-trimethylsilane |
InChI |
InChI=1S/C29H42Si/c1-9-12-23-13-15-25-26-16-14-24(30(6,7)8)18-28(26)29(27(25)17-23,19-21(4)10-2)20-22(5)11-3/h9,13-18,21-22H,1,10-12,19-20H2,2-8H3 |
InChIキー |
MZZWLVYBBHZBDM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC1(C2=C(C=CC(=C2)CC=C)C3=C1C=C(C=C3)[Si](C)(C)C)CC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)

![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)


![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)


![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
